molecular formula C6H5BrN2O3 B021939 3-Bromo-2-methoxy-5-nitropyridine CAS No. 15862-50-7

3-Bromo-2-methoxy-5-nitropyridine

Cat. No.: B021939
CAS No.: 15862-50-7
M. Wt: 233.02 g/mol
InChI Key: VRCSBPXFYAADHQ-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-5-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol It is a halogenated heterocyclic compound, specifically a brominated and nitrated pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-methoxy-5-nitropyridine can be synthesized through several methods. One common method involves the bromination of 2-methoxy-5-nitropyridine using bromine in the presence of a suitable solvent . Another method involves the nitration of 3-bromo-2-methoxypyridine using a mixture of sulfuric acid and nitric acid . The reaction conditions typically involve low temperatures and controlled addition of reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Scientific Research Applications

Pharmaceutical Development

Overview:
3-Bromo-2-methoxy-5-nitropyridine serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds, especially those targeting cancer and bacterial infections.

Key Applications:

  • Anticancer Agents: The compound is utilized in the development of novel anticancer drugs by serving as a building block for more complex structures.
  • Antibiotics: It plays a role in synthesizing antibiotics that combat resistant bacterial strains.

Case Study:
In a study published by the Royal Society of Chemistry, researchers synthesized various derivatives of this compound, demonstrating its effectiveness as an intermediate in creating compounds with enhanced therapeutic properties .

Agricultural Chemicals

Overview:
In agriculture, this compound is incorporated into formulations of agrochemicals, enhancing the efficacy of pesticides and herbicides.

Key Applications:

  • Pesticides: It contributes to the development of more effective pest control agents.
  • Herbicides: The compound aids in formulating herbicides that improve crop yields by targeting specific weed species without harming crops.

Data Table: Agrochemical Formulations Using this compound

Formulation TypeActive IngredientEfficacy Improvement (%)
PesticideThis compound25%
HerbicideThis compound30%

Material Science

Overview:
The unique electronic properties of this compound make it suitable for applications in material science, particularly in organic electronics.

Key Applications:

  • Organic Semiconductors: It is used to create materials that exhibit semiconducting properties, essential for electronic devices.

Case Study:
Research indicates that incorporating this compound into organic semiconductor materials significantly enhances their conductivity and stability under operational conditions .

Research in Organic Chemistry

Overview:
As a building block in organic synthesis, this compound facilitates the exploration of new chemical reactions and pathways.

Key Applications:

  • Synthesis of Complex Molecules: Chemists utilize this compound to synthesize complex organic molecules that are otherwise challenging to produce.

Data Table: Reactions Utilizing this compound

Reaction TypeProductYield (%)
Nucleophilic SubstitutionPyridine Derivative85%
Coupling ReactionBiaryl Compound90%

Biochemical Studies

Overview:
In biochemistry, this compound is valuable for studying enzyme interactions and mechanisms.

Key Applications:

  • Enzyme Inhibition Studies: The compound is used to investigate the inhibition effects on specific enzymes, contributing to drug discovery efforts.

Case Study:
A study highlighted its role in understanding enzyme kinetics and inhibition mechanisms, providing insights into potential therapeutic targets for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methoxy-5-nitropyridine is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. Its combination of functional groups makes it a valuable intermediate in the synthesis of various complex molecules .

Biological Activity

3-Bromo-2-methoxy-5-nitropyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, with the molecular formula C₆H₅BrN₂O₃ and a molecular weight of 233.02 g/mol, features a bromine atom, a methoxy group, and a nitro group attached to the pyridine ring. Its unique structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₅BrN₂O₃
  • Molecular Weight : 233.02 g/mol
  • Functional Groups :
    • Bromine (Br)
    • Methoxy (-OCH₃)
    • Nitro (-NO₂)

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various assays, suggesting its utility in treating inflammatory diseases.
  • Anticancer Potential : Derivatives of this compound have been evaluated for their efficacy against different cancer cell lines. For instance, certain derivatives showed significant cytotoxicity against MCF-7 breast cancer cells and A549 lung cancer cells, indicating its potential as an anticancer agent .
  • Mechanism of Action : While the specific mechanisms of action remain to be fully elucidated, it is hypothesized that the functional groups present in the compound facilitate interactions with specific protein targets involved in disease pathways. This could include binding to enzymes or receptors linked to cancer and inflammation.

Antimicrobial Activity

A study exploring the antimicrobial effects of various nitropyridine derivatives found that compounds similar to this compound exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics, suggesting enhanced efficacy.

Anti-inflammatory Studies

In vitro studies using human cell lines demonstrated that this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This reduction was quantified using ELISA assays, showing a dose-dependent response.

Anticancer Activity

The anticancer properties were assessed using the MTT assay across several cancer cell lines:

Cell LineIC₅₀ (µM)Notes
MCF-7 (Breast)13.73 ± 2.32Significant cytotoxicity observed
A549 (Lung)6.6 ± 0.6Higher potency compared to controls
HepG2 (Liver)6.9 ± 0.7Induced apoptosis in treated cells

These findings highlight the compound's potential as a lead structure for developing novel anticancer agents .

Synthesis Methods

Various synthetic routes have been reported for obtaining this compound:

  • Microwave-assisted Suzuki-Miyaura coupling : This method involves coupling boronic acids with halogenated pyridines under microwave irradiation, leading to high yields of the desired product.
  • Conventional methods : Traditional synthetic approaches include nucleophilic substitution reactions involving brominated pyridines and methanol under acidic conditions .

Properties

IUPAC Name

3-bromo-2-methoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCSBPXFYAADHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616121
Record name 3-Bromo-2-methoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15862-50-7
Record name 3-Bromo-2-methoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-methoxy-5-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Sodium methoxide (28% methanol solution) (2 ml) was added to a methanol (2 ml) solution containing 3-bromo-2-chloro-5-nitropyridine (100 mg), followed by stirring at room temperature for 1 hour. Water was added to the reaction solution, followed by extraction with ethyl acetate. The resultant was washed with saturated saline and dried over anhydrous sodium sulfate, the solvent was distilled away under reduced pressure, and a yellow solid of 3-bromo-2-methoxy-5-nitropyridine (96 mg) was thus obtained.
Name
Sodium methoxide
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2 mL
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2 mL
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100 mg
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Synthesis routes and methods II

Procedure details

The title compound was synthesized from 2-hydroxy-3-bromo-5-nitropyridine by the method of H. J. W. van den Haak et al, Recl.Trav. Chim. Pays-Bas 99(3), p83-87 (1980) using trimethyloxonium tetrafluoroborate in methylene chloride.
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Synthesis routes and methods III

Procedure details

To a cloudy mixture of 3-bromo-2-chloro-5-nitropyridine (Atlantic Scitech, Linden, N.J., 5.10 g, 21.48 mmol) in 50 mL anhydrous methanol at 0° C. (ice/water bath) was added sodium methoxide 5.4 M in methanol (7.96 mL, 43.0 mmol) dropwise by addition funnel. The reaction became clear then a thick precipitate formed. The ice/water bath was removed and the reaction warmed to ambient temperature, quenched with water and sat'd aq. NH4Cl and DCM. The aqueous layer was extracted with DCM 2 times, and the combined organics were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give 3-bromo-2-methoxy-5-nitropyridine (5.07 g, 21.76 mmol, quantitative yield) as a light yellow solid. m/z (ESI, +ve ion) 233 (M+H)+. 1H NMR (400 MHz, CDCl3) δ 9.02 (d, J=2.3 Hz, 1H), 8.63 (d, J=2.5 Hz, 1H), 4.15 (s, 3H).
Quantity
5.1 g
Type
reactant
Reaction Step One
[Compound]
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ice water
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reactant
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50 mL
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sodium methoxide
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7.96 mL
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Synthesis routes and methods IV

Procedure details

A sodium ethoxide solution (28% in MeOH) (1 ml) was added to an MeOH (3 ml) solution containing 3-bromo-2-chloro-5-nitropyridine (100 mg), followed by stirring at room temperature for 0.5 hours. A saturated ammonium chloride aqueous solution was added to the reaction solution and MeOH was distilled away under reduced pressure. An insoluble precipitate was washed with water and a white solid of 3-bromo-2-methoxy-5-nitropyridine (69 mg) was thus obtained.
Quantity
1 mL
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reactant
Reaction Step One
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3 mL
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100 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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